2-Aminoquinoline-8-carboxylic acid
Overview
Description
2-Aminoquinoline-8-carboxylic acid is a heterocyclic compound that contains both an amino group and a carboxylic acid group attached to a quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The presence of both amino and carboxylic acid groups in this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-aminoaryl ketones with suitable reagents. For instance, the reaction of 2-aminoacetophenone with ethyl cyanoacetate in the presence of a base can yield this compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis. Additionally, solvent-free conditions and green chemistry approaches are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Quinoline alcohols.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2-Aminoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as a chelating agent, binding to metal ions and inhibiting their biological activity. Additionally, it can interfere with enzyme function by binding to active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the carboxylic acid group, making it less versatile in certain reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.
Quinoline-2-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
2-Aminoquinoline-8-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-aminoquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPBOVQZBFDQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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